molecular formula C21H42O3 B7798536 Propylene glycol monostearate CAS No. 8028-46-4

Propylene glycol monostearate

Cat. No.: B7798536
CAS No.: 8028-46-4
M. Wt: 342.6 g/mol
InChI Key: FKOKUHFZNIUSLW-UHFFFAOYSA-N
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Description

Propylene glycol monostearate is a type of monoester formed from propylene glycol and stearic acid. It is commonly used as an emulsifier in various food products, cosmetics, and pharmaceuticals. This compound is known for its ability to stabilize emulsions, improve texture, and extend the shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol monostearate can be synthesized through direct esterification or interesterification. In direct esterification, propylene glycol reacts with stearic acid in the presence of an acid or alkaline catalyst. The reaction typically occurs at elevated temperatures to ensure complete esterification . The product is a mixture of monoesters and diesters.

Industrial Production Methods: Industrial production of this compound often involves continuous processes to handle large-scale production efficiently. The process includes the use of batch or continuous reactors, where the reactants are mixed and heated under controlled conditions to achieve the desired esterification . The final product is purified through molecular distillation to remove any unreacted components and by-products.

Chemical Reactions Analysis

Types of Reactions: Propylene glycol monostearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the ester group, leading to different derivatives.

    Substitution: The ester group can undergo substitution reactions, where the stearic acid moiety is replaced with other fatty acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acid chlorides and anhydrides are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various esters, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propylene glycol monostearate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of propylene glycol and stearic acid, which provides distinct emulsifying and stabilizing properties. Its ability to form strong crystalline films at interfaces makes it particularly effective in stabilizing emulsions compared to other similar compounds .

Properties

IUPAC Name

2-hydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOKUHFZNIUSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872292
Record name Propylene glycol 1-monostearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white beads or flakes with a faint fatty odour
Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propylene glycol stearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, soluble in alcohol (in ethanol)
Record name Propylene glycol stearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142-75-6, 1323-39-3, 8028-46-4
Record name 2-Hydroxypropyl octadecanoate
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Record name Propylene glycol 1-stearate
Source ChemIDplus
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Record name Propylene glycol monostearate [NF]
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Record name Octadecanoic acid, monoester with 1,2-propanediol
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Record name Octadecanoic acid, 2-hydroxypropyl ester
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Record name Propylene glycol 1-monostearate
Source EPA DSSTox
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Record name Stearic acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959
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Record name 2-hydroxypropyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octadecanoic acid, monoester with 1,2-propanediol
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Record name PROPYLENE GLYCOL 1-STEARATE
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Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 °C
Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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